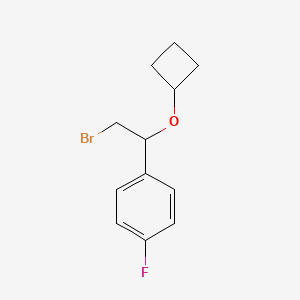
1-(2-Bromo-1-cyclobutoxyethyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-cyclobutoxyethyl)-4-fluorobenzene is an organic compound characterized by the presence of a bromine atom, a cyclobutoxy group, and a fluorobenzene moiety
Preparation Methods
The synthesis of 1-(2-Bromo-1-cyclobutoxyethyl)-4-fluorobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the bromination of cyclobutane derivatives followed by the introduction of the fluorobenzene group through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
1-(2-Bromo-1-cyclobutoxyethyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong bases, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-1-cyclobutoxyethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated organic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromo-1-cyclobutoxyethyl)-4-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The cyclobutoxy group may also play a role in modulating the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar compounds to 1-(2-Bromo-1-cyclobutoxyethyl)-4-fluorobenzene include:
Bromocyclohexane: Another brominated cycloalkane with different ring size and properties.
1-Bromocyclohexene: A brominated cycloalkene with distinct reactivity due to the presence of a double bond.
2-Bromo-1-cyclopropylethanone: A smaller cycloalkane derivative with different chemical behavior.
The uniqueness of this compound lies in its combination of a cyclobutoxy group and a fluorobenzene moiety, which imparts specific chemical and physical properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C12H14BrFO |
|---|---|
Molecular Weight |
273.14 g/mol |
IUPAC Name |
1-(2-bromo-1-cyclobutyloxyethyl)-4-fluorobenzene |
InChI |
InChI=1S/C12H14BrFO/c13-8-12(15-11-2-1-3-11)9-4-6-10(14)7-5-9/h4-7,11-12H,1-3,8H2 |
InChI Key |
IQYJQTMTOYMCJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC(CBr)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate](/img/structure/B13520600.png)

![1-propyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13520616.png)
![(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13520617.png)
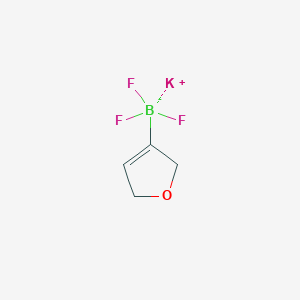
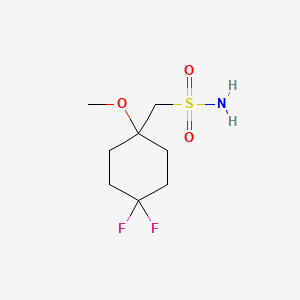

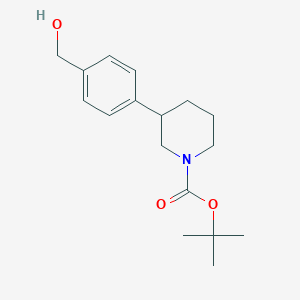

![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13520640.png)

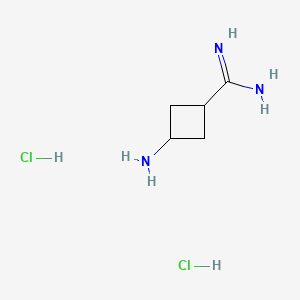
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyrrolidin-1-yl)benzoic acid](/img/structure/B13520667.png)
![1-[1-(5-methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13520670.png)
